3-Ethyl-4-methoxy-phenol safety data sheet (SDS) and handling hazards
3-Ethyl-4-methoxy-phenol safety data sheet (SDS) and handling hazards
Technical Whitepaper: 3-Ethyl-4-methoxyphenol – Safety Data Sheet (SDS) Protocols, Hazard Mitigation, and Synthetic Applications
Executive Summary
As modern drug discovery pipelines increasingly target complex neurological pathways, the demand for highly specific, regioselective aryl building blocks has surged. 3-Ethyl-4-methoxyphenol (CAS: 13523-64-3) is a critical intermediate utilized in the synthesis of novel neurotherapeutics, including selective 5-HT2A receptor agonists aimed at treatment-resistant depression[1]. However, its unique structural motifs—combining a reactive, hydrogen-bonding phenolic core with highly lipophilic alkyl and alkoxy substituents—necessitate rigorous Environment, Health, and Safety (EHS) compliance. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven handling protocols to provide a self-validating operational guide for laboratory professionals.
Physicochemical Profiling & Structural Causality
Understanding the inherent hazards of 3-Ethyl-4-methoxyphenol requires analyzing its molecular architecture. The compound features a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH3), and an ethyl group (-CH2CH3).
| Property | Value |
| Chemical Name | 3-Ethyl-4-methoxyphenol[2] |
| CAS Registry Number | 13523-64-3[2] |
| PubChem CID | 2[2] |
| Molecular Formula | C9H12O2[2] |
| Molecular Weight | 152.19 g/mol [2] |
| Standard Purity | ≥ 97% (NMR, HPLC, GC validated)[3] |
Causality of Physical Properties: The addition of the ethyl and methoxy groups significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted phenol. This enhanced lipophilicity facilitates rapid dissolution in non-polar organic solvents commonly used in synthesis, but it also drastically lowers the activation energy required for dermal and ocular membrane permeation upon accidental exposure.
GHS Hazard Classification & Toxicological Mechanisms
Based on structural analogs and SDS data for substituted methoxyphenols[4], 3-Ethyl-4-methoxyphenol falls under the following Globally Harmonized System (GHS) hazard classifications:
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H302 : Harmful if swallowed.
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
Toxicological Causality: Why does this specific molecule cause severe localized irritation? Once the lipophilic ethyl and methoxy moieties facilitate rapid entry through the cellular lipid bilayer, the phenolic hydroxyl group acts as a potent hydrogen-bond donor. This interaction disrupts native protein folding, leading to localized protein denaturation. The resulting cellular stress response triggers an acute inflammatory cascade, manifesting clinically as erythema (H315) or severe ocular damage (H319).
Fig 1: Mechanistic pathway of 3-Ethyl-4-methoxyphenol-induced cellular toxicity and tissue irritation.
Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow
To mitigate the risks outlined above, handling 3-Ethyl-4-methoxyphenol requires a self-validating system of checks and balances. Do not rely solely on PPE; engineer the risk out of the workflow.
Step-by-Step Methodology:
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Environmental Preparation & Validation :
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Action: Conduct all operations inside a certified chemical fume hood.
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Self-Validation Check: Before opening the reagent bottle, perform a "tissue flutter test" at the sash opening to visually confirm active negative pressure.
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PPE Donning :
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Action: Equip chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), tightly sealed splash goggles, and a flame-resistant lab coat.
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Reagent Transfer and Weighing :
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Action: Utilize the "weighing by difference" technique.
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Self-Validation Check: Tare the analytical balance with a closed, empty reaction vial. Transfer the estimated mass of 3-Ethyl-4-methoxyphenol into the vial inside the fume hood, seal it, and re-weigh. This prevents aerosolized exposure and contamination of the balance enclosure.
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Reaction Setup :
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Action: Dissolve the compound in the chosen solvent under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the electron-rich phenolic core.
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Decontamination :
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Action: Quench any residual reagent on spatulas or glassware using a dilute basic solution (e.g., 5% NaOH). Causality: The base deprotonates the phenol, forming a phenoxide ion that renders the molecule highly water-soluble for safe disposal in aqueous basic waste streams.
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Fig 2: Self-validating step-by-step operational workflow for handling 3-Ethyl-4-methoxyphenol.
Application in Drug Development: 5-HT2A Agonist Synthesis
The strategic placement of the ethyl and methoxy groups makes 3-Ethyl-4-methoxyphenol a highly sought-after synthon in neuropharmacology. Specifically, it is utilized in the synthesis of 3-(2,4,5-trisubstituted-phenyl)piperidines, a novel class of selective 5-HT2A receptor agonists[1].
Mechanistic Experimental Choice: In a validated synthetic route, 3-Ethyl-4-methoxyphenol (e.g., 2.083 g, 13.687 mmol) undergoes regioselective electrophilic aromatic substitution (bromination) to yield 1-bromo-4-ethyl-2-methoxy-5-phenol[1].
Why this works: The strongly electron-donating nature of the hydroxyl (-OH) and methoxy (-OCH3) groups activates the aromatic ring and strictly directs the incoming bromine electrophile to the available ortho and para positions. This allows medicinal chemists to precisely build the complex trisubstituted phenyl ring required for optimal receptor binding in treatments for severe, treatment-resistant depression[1].
Emergency Response Protocols
A self-validating safety system must include immediate, actionable emergency responses based on chemical causality:
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Dermal Exposure : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Causality: Water alone may not rapidly remove the lipophilic compound; follow up with soap and water to emulsify and clear the chemical from the epidermis.
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Ocular Exposure : Use an emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation of the sclera. Seek immediate ophthalmological evaluation due to the high risk of corneal protein denaturation.
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Spill Mitigation : Do not sweep dry powders. Cover the spill with an inert, damp absorbent (e.g., wet sand or vermiculite) to prevent aerosolization before sweeping the matrix into a hazardous waste container.
References
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PubChem CID 20190211: 3-Ethyl-4-methoxyphenol Source: National Institutes of Health (NIH) URL:[Link]
- US11642336B2 - 5-HT2A agonists for use in treatment of depression Source: Google Patents URL
Sources
- 1. US11642336B2 - 5-HT2A agonists for use in treatment of depression - Google Patents [patents.google.com]
- 2. 3-Ethyl-4-methoxyphenol | C9H12O2 | CID 20190211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS:90534-46-6, 2-Ethyl-6-methoxyphenol-毕得医药 [bidepharm.com]
- 4. 97678-77-8|3-Ethyl-2-methoxyphenol|BLD Pharm [bldpharm.com]
